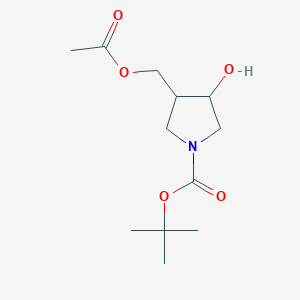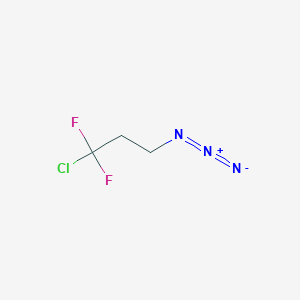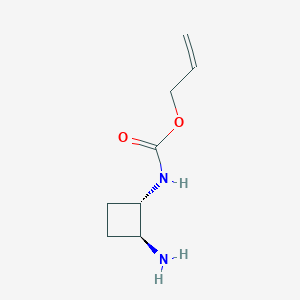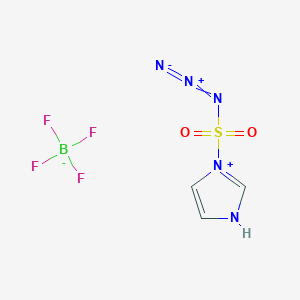![molecular formula C26H23F9N6O2 B1383584 (R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide CAS No. 2072867-07-1](/img/structure/B1383584.png)
(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide
Übersicht
Beschreibung
(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide is a useful research compound. Its molecular formula is C26H23F9N6O2 and its molecular weight is 622.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitor for Diabetes Treatment
A key application of this compound is its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, primarily in the treatment of type 2 diabetes. It has been identified as a potent, orally active inhibitor with selectivity over other proline-selective peptidases. This property enhances its potential in clinical settings for diabetes management (Kim et al., 2005).
Biocatalysis in Drug Synthesis
This compound plays a significant role in biocatalysis, particularly in the synthesis of sitagliptin, a drug used for diabetes treatment. Studies have shown the use of microbial bioreduction to produce chiral intermediates of sitagliptin with high enantioselectivity. For instance, Pseudomonas pseudoalcaligenes and Rhizopus microsporus var. rhizopodiformis have been utilized in the biocatalytic process, highlighting the compound's importance in the efficient and environmentally friendly synthesis of pharmaceuticals (Yanchan et al., 2016; Sun et al., 2016).
Drug Metabolite Characterization
This compound is also significant in the study of drug metabolism. For example, metabolites of sitagliptin, a drug which includes this compound as a key ingredient, have been identified and characterized. Understanding its metabolites is crucial for assessing the drug’s safety and efficacy. Studies have identified and characterized different metabolites in animal models, providing valuable insights into the drug's metabolic pathways (Liu et al., 2007).
Synthesis Techniques
There has been significant research into the synthesis methods of this compound and its derivatives. These studies are crucial for developing more efficient and cost-effective ways to produce these compounds on a larger scale, which is essential for their use in pharmaceuticals. Various synthetic pathways and techniques have been explored to achieve this goal (Yu-tao, 2009; Lin et al., 2013).
Wirkmechanismus
Target of Action
Sitagliptin, also known as Sitagliptin dimer, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a widely expressed enzyme that plays a crucial role in glucose homeostasis . It is responsible for the inactivation of incretins like GLP-1 and GIP , which are hormones that stimulate a decrease in blood glucose levels.
Mode of Action
Sitagliptin acts as a DPP-4 inhibitor . By inhibiting DPP-4, sitagliptin slows the inactivation of incretins like GLP-1 and GIP . This leads to an increase in the concentration of these incretins, resulting in glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar .
Biochemical Pathways
Sitagliptin affects several biochemical pathways. One of the key pathways is the p62-Keap1-Nrf2 signaling pathway . Sitagliptin activates this pathway, which helps alleviate oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury . It also has an impact on the long-term potentiation pathway by inhibiting protein kinase C-γ .
Pharmacokinetics
Sitagliptin has pharmacokinetic properties that support a once-daily dosing regimen . It has a bioavailability of 87% . The drug is metabolized in the liver, primarily by the CYP3A4 and CYP2C8 enzymes . It has an elimination half-life of 8 to 14 hours , and about 80% of the drug is excreted by the kidneys .
Result of Action
The primary result of Sitagliptin’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus . It increases insulin secretion and decreases glucagon secretion in a glucose-dependent manner . This leads to a reduction in blood glucose levels. Sitagliptin also exerts anti-inflammatory and antioxidant effects .
Action Environment
The action of Sitagliptin can be influenced by various environmental factors. For instance, in the context of severe acute pancreatitis-related acute lung injury, Sitagliptin’s anti-inflammatory and antioxidant effects are particularly beneficial . In nrf2-knockout mice, the anti-inflammatory effect of sitagliptin was reduced, resulting in ros accumulation and excessive autophagy . This suggests that the efficacy and stability of Sitagliptin’s action can be influenced by genetic factors and disease states.
Eigenschaften
IUPAC Name |
(3R)-3-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F9N6O2/c27-16-9-20(31)18(29)5-12(16)3-14(36)7-23(42)37-15(4-13-6-19(30)21(32)10-17(13)28)8-24(43)40-1-2-41-22(11-40)38-39-25(41)26(33,34)35/h5-6,9-10,14-15H,1-4,7-8,11,36H2,(H,37,42)/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGYDGSEECVTIB-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)CC(CC4=CC(=C(C=C4F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)C[C@@H](CC4=CC(=C(C=C4F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F9N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide | |
CAS RN |
2072867-07-1 | |
| Record name | Sitagliptin dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2072867071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAGLIPTIN DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q36HRH72XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B1383507.png)




![Benzoic acid, 4-(dimethylamino)-, 2-[(cyclopentylamino)thioxomethyl]hydrazide](/img/structure/B1383513.png)
![3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B1383515.png)
![2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B1383517.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1383519.png)

![4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde](/img/structure/B1383524.png)